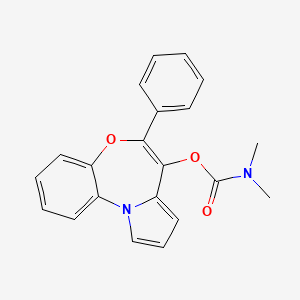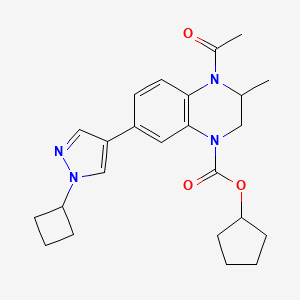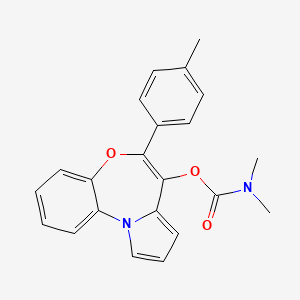
Benzothiazepine analog 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazepine analog 12 is a member of the benzothiazepine family, which are heterocyclic compounds containing a benzene ring fused with a thiazepine ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications, particularly as calcium channel blockers for treating cardiovascular diseases .
Méthodes De Préparation
The synthesis of benzothiazepine analog 12 typically involves multistep synthetic routes. Common methods include:
Condensation Reactions: These reactions involve the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization Processes: Cyclization of appropriate intermediates, such as 2-aminothiophenol derivatives, with α-haloketones or α-haloesters.
Transition Metal-Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the benzothiazepine ring.
Industrial production methods may involve the use of microwave-assisted synthesis or ultrasonic synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Benzothiazepine analog 12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring, often using halogenated reagents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
Applications De Recherche Scientifique
Benzothiazepine analog 12 has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as a calcium channel blocker, antidepressant, antipsychotic, and anti-inflammatory agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzothiazepine analog 12 involves its interaction with calcium channels in cells. By blocking these channels, it modulates the flow of calcium ions, which is crucial for various physiological processes, including muscle contraction and neurotransmission . The compound also exhibits enzyme inhibitory activity, affecting various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Benzothiazepine analog 12 can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used to treat hypertension and angina.
Clentiazem: Another calcium channel blocker with similar applications.
Siratiazem: A benzothiazepine derivative with cardiovascular applications.
What sets this compound apart is its unique substitution pattern, which may enhance its bioactivity and drug-like properties .
Propriétés
Formule moléculaire |
C24H30N4O3 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
cyclopentyl (3S)-4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3/t16-/m0/s1 |
Clé InChI |
YYISYQUFPYKFLD-INIZCTEOSA-N |
SMILES isomérique |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
SMILES canonique |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)


